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Compound of Interest

Compound Name: VU6067416

Cat. No.: B12381712 Get Quote

FOR IMMEDIATE RELEASE

Nashville, TN – A comprehensive technical guide on VU6067416, a potent and selective

serotonin 5-HT2 receptor agonist, has been compiled to serve as a critical resource for

researchers, scientists, and professionals in the field of drug development. This guide details

the chemical structure, physicochemical and biological properties, and the underlying signaling

pathways of VU6067416, positioning it as a significant tool for neuroscience research.

Chemical Structure and Physicochemical Properties
VU6067416, with the IUPAC name 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole, is

classified as an indazolethylamine and tetrahydropyridinylindazole derivative.[1] Its chemical

structure is characterized by a bromo-substituted indazole core linked to a tetrahydropyridine

moiety.

Property Value Source

Molecular Formula C12H12BrN3 [1]

Molar Mass 278.153 g·mol−1 [1]

IUPAC Name
3-(1,2,5,6-tetrahydropyridin-3-

yl)-5-bromo-1H-indazole
[1]
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Biological Properties and In Vitro Pharmacology
VU6067416 is a potent agonist for the 5-HT2 family of serotonin receptors. It demonstrates full

agonism at the 5-HT2B receptor and partial agonism at the 5-HT2A and 5-HT2C receptors.[1]

The in vitro pharmacological profile of VU6067416 has been characterized through calcium

mobilization assays in cell lines expressing human 5-HT2 subtypes.

Assay 5-HT2A 5-HT2B 5-HT2C

EC50 (nM) 130 1.8 120

Emax (%) 78 100 79

Assay Type Calcium Mobilization Calcium Mobilization Calcium Mobilization

Cell Line CHO HEK293 CHO

Data sourced from Jayakodiarachchi N, et al. ACS Med Chem Lett. 2024.

Signaling Pathways
As an agonist of the 5-HT2 receptor family, VU6067416 elicits its effects through the activation

of the Gq/G11 signaling cascade. This pathway is initiated by the binding of the agonist to the

receptor, leading to a conformational change and the subsequent activation of the

heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C

(PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second

messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of

downstream cellular responses.
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Experimental Protocols
The characterization of VU6067416 involved several key experimental procedures. The

following outlines the general methodologies employed.

Synthesis of VU6067416
A detailed synthesis protocol for VU6067416 is described in the primary literature. The general

workflow involves a multi-step synthetic route starting from commercially available precursors,

culminating in the formation of the final indazole-tetrahydropyridine product.
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General Synthesis Workflow for VU6067416

Starting Materials

Step 1: Indazole Core Formation

Step 2: Functional Group Interconversion

Step 3: Coupling with Tetrahydropyridine Moiety

Purification (e.g., Chromatography)
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General Synthesis Workflow

In Vitro Pharmacology: Calcium Mobilization Assay
The functional activity of VU6067416 at the 5-HT2A, 5-HT2B, and 5-HT2C receptors was

determined using a calcium mobilization assay in stably transfected cell lines.
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Principle: Activation of Gq-coupled receptors, such as the 5-HT2 subtypes, leads to an

increase in intracellular calcium concentration. This change can be measured using a calcium-

sensitive fluorescent dye.

General Procedure:

Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-

HT2C receptor are cultured in appropriate media.

Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

Compound Addition: Serial dilutions of VU6067416 are prepared and added to the wells.

Signal Detection: The fluorescence intensity in each well is measured over time using a plate

reader capable of kinetic fluorescence measurements.

Data Analysis: The increase in fluorescence, corresponding to the calcium response, is

plotted against the concentration of VU6067416 to determine the EC50 and Emax values.
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Calcium Mobilization Assay Workflow
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Calcium Mobilization Assay Workflow

Conclusion
VU6067416 represents a valuable research tool for investigating the roles of the 5-HT2

receptor subtypes in various physiological and pathological processes. Its high potency at the

5-HT2B receptor, coupled with its activity at 5-HT2A and 5-HT2C receptors, provides a unique
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pharmacological profile for further exploration. This technical guide serves as a foundational

resource for scientists working with this compound, facilitating reproducible and well-informed

research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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